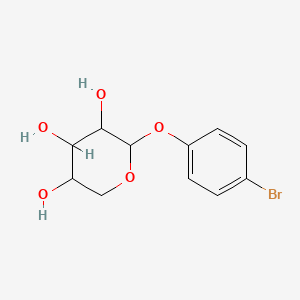
4-bromophenyl pentopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromophenyl pentopyranoside is a chemical compound that has gained significant attention in the field of scientific research. It is a glycoside derivative of pentopyranose, which is widely used in the synthesis of various organic compounds. 4-bromophenyl pentopyranoside is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has numerous applications in the field of chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4-bromophenyl pentopyranoside is not well understood. However, it is believed that the compound acts as a substrate for glycosidases, which cleave the glycosidic bond between the pentopyranose and the 4-bromophenyl group. This results in the release of the 4-bromophenyl group, which can then be detected using various analytical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromophenyl pentopyranoside are not well understood. However, it is believed that the compound has no significant effects on the human body. It is a relatively stable compound that does not undergo any significant metabolic reactions in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromophenyl pentopyranoside is its versatility. It can be used as a substrate for the detection of glycosidases and in the synthesis of various organic compounds. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of 4-bromophenyl pentopyranoside is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are numerous future directions for the research and development of 4-bromophenyl pentopyranoside. One area of research is the development of new and improved synthesis methods for the compound. Another area of research is the further characterization of the compound's mechanism of action and its biochemical and physiological effects. Additionally, there is a need for the development of new analytical techniques for the detection and quantification of 4-bromophenyl pentopyranoside in various biological samples. These future directions have the potential to lead to the development of new and improved applications for 4-bromophenyl pentopyranoside in scientific research.
In conclusion, 4-bromophenyl pentopyranoside is a versatile compound that has numerous applications in the field of scientific research. It is commonly used as a substrate for the detection of glycosidases and in the synthesis of various organic compounds. The compound has no significant biochemical or physiological effects on the human body. There are numerous future directions for the research and development of 4-bromophenyl pentopyranoside, which have the potential to lead to the development of new and improved applications for the compound in scientific research.
Synthesis Methods
The synthesis of 4-bromophenyl pentopyranoside involves the reaction between pentopyranose and 4-bromophenol. The reaction is catalyzed by an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of an intermediate product, which is then converted into the final product by the addition of a bromine atom. The synthesis of 4-bromophenyl pentopyranoside is a straightforward process that can be carried out in a laboratory setting.
Scientific Research Applications
4-bromophenyl pentopyranoside has numerous applications in scientific research. It is commonly used as a substrate for the detection of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. The compound is also used in the synthesis of various organic compounds, including glycosides, which are widely used in the pharmaceutical industry.
properties
IUPAC Name |
2-(4-bromophenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO5/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCGIWYPIFYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)Br)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

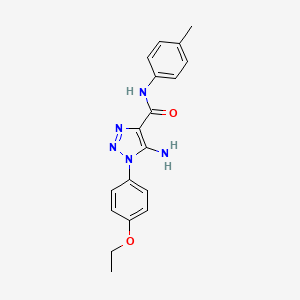
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)

![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)
![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
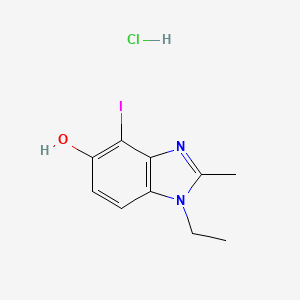
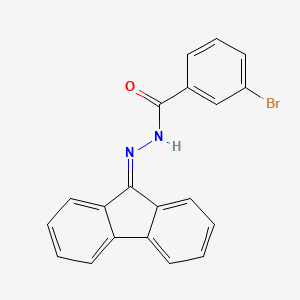
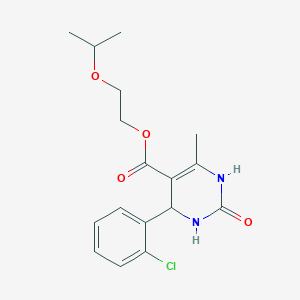
![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)
![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)
